4-(Chlorocarbonyl)phenyl 3-nitrobenzoate
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Overview
Description
4-(Chlorocarbonyl)phenyl 3-nitrobenzoate is an organic compound with the molecular formula C14H8ClNO5. It is a derivative of benzoic acid and contains both a chlorocarbonyl group and a nitro group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl 3-nitrobenzoate typically involves a multi-step processThe reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Chlorocarbonyl)phenyl 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized aromatic compounds .
Scientific Research Applications
4-(Chlorocarbonyl)phenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Chlorocarbonyl)phenyl 3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chlorocarbonyl group can form covalent bonds with nucleophiles. These interactions can affect biological pathways and molecular functions, making the compound of interest in pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Similar in structure but lacks the ester linkage.
3-Nitrobenzoyl chloride: Contains a nitro group and a chlorocarbonyl group but differs in the overall structure.
4-Nitrobenzoyl chloride: Similar functional groups but different positioning on the aromatic ring.
Uniqueness
4-(Chlorocarbonyl)phenyl 3-nitrobenzoate is unique due to the combination of its functional groups and their specific positions on the aromatic ring.
Properties
CAS No. |
89883-02-3 |
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Molecular Formula |
C14H8ClNO5 |
Molecular Weight |
305.67 g/mol |
IUPAC Name |
(4-carbonochloridoylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C14H8ClNO5/c15-13(17)9-4-6-12(7-5-9)21-14(18)10-2-1-3-11(8-10)16(19)20/h1-8H |
InChI Key |
PCZXJNNAHFRZFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
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